3-Morpholino-4-nitropyridine 1-oxide

Beschreibung

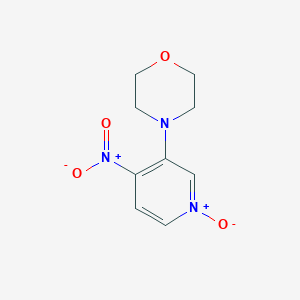

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(4-nitro-1-oxidopyridin-1-ium-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWWSEDRYKOLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura coupling, which suggests that the compound may interact with organoboron reagents and palladium (II) complexes.

Mode of Action

It’s known that nitropyridines can participate in suzuki–miyaura coupling, a process where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups. This suggests that 3-Morpholino-4-nitropyridine 1-oxide might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling, it can be inferred that the compound may affect pathways related to carbon-carbon bond formation.

Result of Action

It’s known that nitropyridines can participate in various chemical reactions, including suzuki–miyaura coupling, suggesting that the compound may contribute to the formation of new carbon-carbon bonds.

Biochemische Analyse

Biochemical Properties

3-Morpholino-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions via the nitro group and concurrently, the N-oxide group participates in a series of interactions as an electron donor. These interactions are crucial for its function in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitric oxide synthase (NOS) enzymes can lead to changes in nitric oxide levels, which in turn can affect cell signaling and apoptosis. Additionally, its role in π-hole interactions can influence cellular processes by altering the electrostatic potential and molecular interactions within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-oxide group can form coordination bonds with transition metals, influencing enzyme activity and molecular interactions. Furthermore, its ability to participate in π-hole interactions can modulate the activity of various biomolecules, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s interactions with biomolecules can lead to changes in its activity and function over time. Additionally, its stability in various experimental conditions can affect its efficacy and outcomes in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of nitric oxide-donating compounds, such as this compound, can inhibit monocyte function and increase cyclic GMP concentrations in a dose-dependent manner. These findings highlight the importance of dosage in determining the compound’s effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to participate in π-hole interactions and coordination bonds can influence its role in metabolic pathways. Additionally, its interactions with nitric oxide synthase enzymes can affect nitric oxide production and related metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination bonds and participate in π-hole interactions can affect its localization and accumulation within cells. These interactions are crucial for its transport and distribution in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Its targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. The compound’s ability to form coordination bonds and participate in π-hole interactions can influence its subcellular localization and activity. These factors are important for understanding its function and effects at the cellular level.

Biologische Aktivität

3-Morpholino-4-nitropyridine 1-oxide (MNPO) is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its nitro and morpholino substituents on a pyridine ring, which contribute to its unique reactivity and biological profile. The presence of the nitro group enhances its electron-withdrawing capacity, while the morpholino group may influence solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that MNPO exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

MNPO has shown promise in cancer research, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro assays revealed that MNPO can induce apoptosis in cancer cell lines, including colon and breast cancer cells. The compound's ability to modulate signaling pathways associated with cell survival and death is a focal point of ongoing research .

Neuroprotective Effects

There are indications that MNPO may have neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases. Preliminary studies suggest that it can protect neuronal cells from oxidative stress-induced damage, possibly through the upregulation of antioxidant enzymes .

MNPO's biological effects are mediated through various mechanisms:

- Enzyme Inhibition : MNPO has been identified as a selective inhibitor of certain kinases, which play crucial roles in cell cycle regulation and apoptosis . This inhibition can lead to reduced proliferation of cancer cells.

- Oxidative Stress Modulation : The compound appears to enhance the expression of genes involved in the cellular response to oxidative stress, thereby protecting cells from damage .

- Cell Membrane Interaction : Its amphiphilic nature allows MNPO to interact with lipid membranes, potentially altering membrane fluidity and affecting cellular signaling pathways .

Case Studies

Several case studies highlight the efficacy of MNPO in different biological contexts:

- Antibacterial Efficacy : In a study involving Staphylococcus aureus and Escherichia coli, MNPO was found to significantly inhibit bacterial growth at concentrations as low as 10 µg/mL. The study utilized disk diffusion methods to assess antimicrobial activity .

- Cancer Cell Line Studies : In vitro tests on HT29 colon cancer cells showed that MNPO reduced cell viability by 50% at an IC50 of approximately 15 µM after 48 hours of exposure. Apoptotic markers were assessed using flow cytometry, confirming the induction of programmed cell death .

- Neuroprotection in Models of Oxidative Stress : In neuronal cultures subjected to hydrogen peroxide-induced oxidative stress, MNPO treatment resulted in a significant decrease in cell death compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Morpholino-4-nitropyridine 1-oxide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The nitro group in the pyridine structure enhances its reactivity and interaction with biological targets.

Case Study: Antimicrobial Activity

Research has shown that derivatives of nitropyridine compounds exhibit antimicrobial properties. A study demonstrated that this compound derivatives displayed significant antibacterial activity against various strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| 25 | Escherichia coli | |

| 50 | Pseudomonas aeruginosa |

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the formation of more complex nitrogen-containing heterocycles. Its ability to participate in coupling reactions makes it valuable in developing new pharmaceuticals.

Case Study: Coupling Reactions

A study outlined the use of this compound in metal-catalyzed coupling reactions to synthesize various biologically active compounds. The reaction conditions were optimized to achieve high yields and selectivity.

| Reaction Type | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | Palladium acetate | 85 | Effective for aryl halides |

| Heck Reaction | Nickel catalyst | 90 | High selectivity achieved |

Materials Science

In materials science, this compound has been explored for its electronic properties and potential applications in organic electronics.

Case Study: Electronic Properties

Research has indicated that the compound exhibits unique π-hole interactions due to its nitro group, making it suitable for applications in organic semiconductors. The solid-state structures reveal significant π-stacking interactions that could enhance charge transport properties.

| Property | Value | Application |

|---|---|---|

| Band Gap | 2.5 eV | Organic Photovoltaics |

| Charge Mobility | 0.01 cm²/Vs | Organic Field Effect Transistors |

Environmental Applications

The compound's reactivity also extends to environmental chemistry, where it can be used in the degradation of pollutants.

Case Study: Pollutant Degradation

A study evaluated the effectiveness of this compound in catalyzing the degradation of specific environmental pollutants under UV light, demonstrating its potential as a photocatalyst.

| Pollutant | Degradation Rate (%) | Conditions |

|---|---|---|

| Methylene Blue | 95 | UV light, pH = 7 |

| Phenol | 80 | UV light, pH = 5 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Morpholino-4-nitropyridine 1-oxide and related nitropyridine oxides:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Methyl and dimethyl derivatives (e.g., 3-methyl-4-nitropyridine 1-oxide) show pronounced activity against DNA repair-deficient mutants, likely due to enhanced intercalation or adduct formation with DNA . The morpholino group in this compound, being bulkier and more polar, may reduce membrane permeability compared to methyl or halogen substituents but improve aqueous solubility.

Mechanistic Differences: Nitropyridine oxides with methyl/halogen groups primarily induce DNA damage repaired by base-excision pathways, as seen in pol A1 (DNA polymerase I-deficient) E. coli mutants . Morpholino-substituted compounds could interact with topoisomerases or other proteins due to their hydrogen-bonding capacity, though this remains speculative without direct evidence.

Structural and Synthetic Utility: Halogenated analogs (e.g., 4-bromo-2-methylpyridine 1-oxide) are often intermediates in cross-coupling reactions , whereas morpholino derivatives may find use in medicinal chemistry for targeted drug design.

Vorbereitungsmethoden

N-Oxidation of 3-Morpholinopyridine

- Reagents: m-Chloroperbenzoic acid (m-CPBA) is the most common oxidant for pyridine N-oxides, effective under mild conditions.

- Conditions: Reactions are typically carried out in solvents such as dichloromethane or DMF/methanol mixtures at room temperature or slightly elevated temperatures.

- Yield: Yields of N-oxidation for related pyridine derivatives are generally high (around 85-90%) when using m-CPBA.

The mechanism involves electrophilic attack of the peracid oxygen on the pyridine nitrogen, forming the N-oxide.

Nitration of Pyridine N-oxides

- Reagents: Nitration is commonly performed using a mixture of sodium nitrate and sulfuric acid, sometimes with nitrosonitric acid generated in situ.

- Conditions: The nitration is conducted at temperatures ranging from 15 °C to 90 °C, often with gradual warming to control regioselectivity and avoid over-nitration.

- Workup: After completion, the reaction mixture is poured into ice-water and neutralized to pH 7.5–9.5 with caustic soda to precipitate the nitro-substituted N-oxide product.

- Yield: Productive yields for halogenated pyridine N-oxides nitration range from 66% to 75%.

One-Pot Synthesis Approaches

Patent literature describes a one-step reaction method for preparing 4-nitropyridine N-oxides and halo-4-nitropyridine N-oxides, which can be adapted for morpholino derivatives by substituting the halogen with morpholine prior to oxidation and nitration. Key features include:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| N-oxidation | 3-substituted pyridine, glacial acetic acid, acetic anhydride, hydrogen peroxide (30-50%), maleic anhydride, sodium pyrosulfate, 50-80 °C, 9-14 h | Pyridine N-oxide intermediate | 66-75 |

| Nitration | Sodium nitrate, vitriol oil (sulfuric acid), nitrosonitric acid, 85-90 °C, 3-6 h | 4-nitro substituted pyridine N-oxide | 66-75 |

This method emphasizes controlled temperature and reagent addition to maximize yield and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Pyridine starting material | 3-Morpholinopyridine or 3-halopyridine | Halogen substituted precursor for morpholine substitution |

| Oxidant | m-CPBA or hydrogen peroxide/peracids | m-CPBA preferred for selectivity |

| Oxidation solvent | Dichloromethane, DMF/methanol | Solvent choice affects reaction rate and yield |

| Oxidation temperature | Room temp to 50 °C | Mild conditions prevent over-oxidation |

| Nitration reagents | Sodium nitrate, sulfuric acid | Nitrosonitric acid mixture generated in situ |

| Nitration temperature | 15 °C to 90 °C | Gradual warming improves regioselectivity |

| Reaction time (oxidation) | 0.5 to 2 hours | Dependent on reagent and substrate |

| Reaction time (nitration) | 3 to 14 hours | Longer times for complete substitution |

| Yield (overall) | 66% to 90% | Varies with substrate and method |

Research Findings and Notes

Selectivity: The N-oxidation step is highly selective for the pyridine nitrogen, which facilitates regioselective nitration at the 4-position due to electronic effects of the N-oxide group.

Substituent Effects: Morpholino substitution at position 3 influences the electronic density and steric environment, affecting oxidation and nitration rates. Literature reports that morpholino groups can sometimes hinder N-oxidation depending on conditions.

Alternative Oxidants: Peroxytrifluoroacetic acid and peracetic acid have been used for challenging oxidations, especially for less basic pyridines, but m-CPBA remains the reagent of choice due to reliability and yield.

Workup Procedures: Novel workup procedures involving solvent removal under reduced pressure at controlled temperatures improve the purity and yield of the N-oxide intermediates.

Industrial Scale: The one-step method described in patent CN1743313A demonstrates scalability and efficiency, making it suitable for industrial preparation of nitro-substituted pyridine N-oxides, which can be adapted for morpholino derivatives.

Q & A

Q. How can researchers optimize synthetic yields of this compound using experimental design tools?

- Methodological Answer : Apply Response Surface Methodology (RSM) via software like Design Expert to model factors (e.g., reaction temperature, molar ratios, catalyst loading). Use a Central Composite Design (CCD) to generate predictive models and identify optimal conditions. Validate with triplicate runs and ANOVA to assess significance of variables .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) using Gaussian or ORCA software. Simulate reaction pathways (e.g., nitro-group reduction) with transition state theory. Validate computational results against experimental kinetic data or X-ray crystallography .

Q. What strategies resolve contradictions in mechanistic studies involving this compound’s role in catalysis?

- Methodological Answer : Conduct isotopic labeling (e.g., N or O) to trace reaction pathways. Use in-situ spectroscopic techniques (Raman, UV-Vis) to monitor intermediate species. Compare results with control experiments (e.g., morpholino-group substitution) to isolate electronic vs. steric effects .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers systematically map the compound’s biological or material science applications using high-throughput screening?

- Methodological Answer : Design a library of derivatives via parallel synthesis (e.g., varying substituents on the morpholino or nitro groups). Screen for properties (e.g., antimicrobial activity, photoluminescence) using automated platforms. Apply machine learning (e.g., Random Forest regression) to correlate structural features with activity .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Data Validation and Reproducibility

Q. What statistical approaches ensure reproducibility in studies involving this compound?

- Methodological Answer : Implement a "split-sample" validation framework: divide datasets into discovery (primary analysis) and validation (replicated analysis) cohorts. Use tools like R or Python to calculate intraclass correlation coefficients (ICCs) for assay reproducibility. Disclose raw data and code in public repositories (e.g., Zenodo) .

Cross-Disciplinary Collaboration

Q. How can researchers identify collaborators or track emerging studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.